4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile
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Overview
Description
4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety linked to a benzonitrile group via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile typically involves the reaction of 1-benzylbenzimidazole with 4-bromobenzonitrile under basic conditions. The reaction is facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is commonly used for forming carbon-carbon bonds. The reaction conditions often include the use of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) to reduce the ethenyl group or the nitrile group.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety or the benzonitrile group, using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C in the presence of hydrogen gas or NaBH4 in methanol.
Substitution: NaOMe in methanol or LiAlH4 in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alkanes.
Scientific Research Applications
4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(azetidin-2-one)-3-chloro-4-phenyl)-1H-phenylbenzimidazole
- 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole
- 2-polyfluoroalkylbenzimidazo[1,2-a]pyrimidine-4-carbaldehyde derivatives
Uniqueness
4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c24-16-19-12-10-18(11-13-19)14-15-23-25-21-8-4-5-9-22(21)26(23)17-20-6-2-1-3-7-20/h1-15H,17H2/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISVZBNAVUGLBM-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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